molecular formula C28H24N4O4 B11208593 ethyl 4-({[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

ethyl 4-({[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11208593
M. Wt: 480.5 g/mol
InChI Key: GADJTXRMXGGLNI-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[2-(4-METHYLPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[2-(4-METHYLPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Pyrimidine ring formation: The benzimidazole intermediate is then reacted with a pyrimidine precursor under conditions that promote cyclization.

    Introduction of the 4-methylphenyl group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 4-methylphenyl group, often using a Friedel-Crafts alkylation reaction.

    Acetylation and esterification: The final steps involve acetylation of the benzimidazole nitrogen and esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[2-(4-METHYLPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-({2-[2-(4-METHYLPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[2-(4-METHYLPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 4-({2-[2-(4-METHYLPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H24N4O4/c1-3-36-27(35)20-12-14-21(15-13-20)29-25(33)17-31-23-6-4-5-7-24(23)32-26(34)16-22(30-28(31)32)19-10-8-18(2)9-11-19/h4-16H,3,17H2,1-2H3,(H,29,33)

InChI Key

GADJTXRMXGGLNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)C

Origin of Product

United States

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